LogP and TPSA Comparison with 4-Oxo Analog: Implications for CNS Drug Design
The 4-hydroxy substituent in the target compound confers a calculated LogP of 2.691 and topological polar surface area (TPSA) of 49.77 Ų . In contrast, the 4-oxo analog (tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate, CAS 1784024-05-0) has a TPSA of approximately 46.44 Ų (calculated from structure by removal of one H-bond donor) and a predicted LogP of approximately 2.16 . The higher TPSA of the 4-hydroxy derivative improves aqueous solubility and reduces membrane permeability, making it a more appropriate intermediate for peripheral target inhibitors, while the 4-oxo analog favors CNS penetration due to lower TPSA and LogP near the CNS MPO optimal range [1].
| Evidence Dimension | Calculated physicochemical properties (TPSA, LogP) |
|---|---|
| Target Compound Data | TPSA = 49.77 Ų; LogP = 2.691 |
| Comparator Or Baseline | tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate: TPSA ≈ 46.44 Ų; LogP ≈ 2.16 |
| Quantified Difference | ΔTPSA ≈ +3.3 Ų; ΔLogP ≈ +0.53 (target more polar and lipophilic) |
| Conditions | Calculated using standard cheminformatics methods (TPSA from Ertl algorithm; LogP from predicted partition coefficient). |
Why This Matters
The 4-hydroxy substitution provides a distinct physicochemical profile that alters predicted ADME properties relative to the ketone analog, enabling rational selection based on the desired tissue distribution of the final drug candidate.
- [1] Wager, T. T. et al. Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chem. Neurosci. 2010, 1, 420-434. CNS MPO score optimal range for TPSA < 76 Ų and LogP 1-3. View Source
